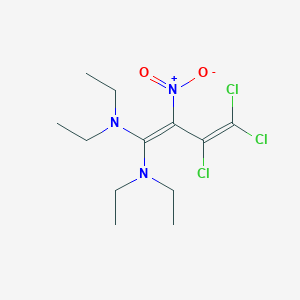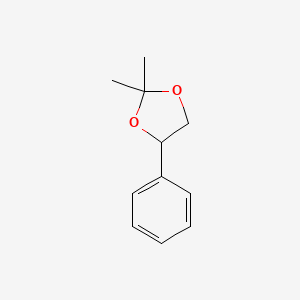
1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) ist eine komplexe organische Verbindung, die sich durch ihre Biphenyl- und Naphtholstrukturen auszeichnet, die durch Azo-Gruppen miteinander verbunden sind.
Vorbereitungsmethoden
Die Synthese von 1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) erfolgt typischerweise durch Diazo-Kupplungsreaktionen. Der Prozess beginnt mit der Bildung von Diazoniumsalzen aus aromatischen Aminen, gefolgt von der Kupplung mit Naphtholderivaten. Die Reaktionsbedingungen umfassen häufig saure oder basische Umgebungen, um die Bildung der Azo-Bindungen zu erleichtern. Industrielle Produktionsverfahren können großtechnische Diazo-Kupplungsreaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Azo-Bindungen spalten und zur Bildung von Aminen führen.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.
Materialwissenschaften: Sie wird bei der Entwicklung fortschrittlicher Materialien verwendet, wie z. B. organische Halbleiter und Farbstoffe
Wirkmechanismus
Der Wirkmechanismus von 1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) umfasst seine Wechselwirkung mit molekularen Zielstrukturen über seine Azo- und Naphtholgruppen. Diese Wechselwirkungen können zur Bildung reaktiver Zwischenprodukte führen, die biologische oder chemische Wirkungen ausüben. Die beteiligten molekularen Pfade können die Erzeugung reaktiver Sauerstoffspezies oder die Hemmung spezifischer Enzyme umfassen .
Wirkmechanismus
The mechanism of action of 1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) involves its interaction with molecular targets through its azo and naphthol groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The molecular pathways involved may include the generation of reactive oxygen species or the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) ähneln, gehören andere Azoverbindungen und Biphenylderivate. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und Anwendungen. Beispielsweise:
1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(3-aryl-5-phenylformazane): Ähnlich in der Struktur, aber hauptsächlich in biologischen Assays verwendet.
1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromid: Wird in der Materialwissenschaft wegen seiner einzigartigen elektronischen Eigenschaften eingesetzt
Eigenschaften
CAS-Nummer |
18856-14-9 |
|---|---|
Molekularformel |
C38H38N4O2Si2 |
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
1-[[4-[4-[(2-hydroxy-6-trimethylsilylnaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-6-trimethylsilylnaphthalen-2-ol |
InChI |
InChI=1S/C38H38N4O2Si2/c1-45(2,3)31-17-19-33-27(23-31)11-21-35(43)37(33)41-39-29-13-7-25(8-14-29)26-9-15-30(16-10-26)40-42-38-34-20-18-32(46(4,5)6)24-28(34)12-22-36(38)44/h7-24,43-44H,1-6H3 |
InChI-Schlüssel |
QRSYIUGHTHBBKG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=C5C=CC(=C6)[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






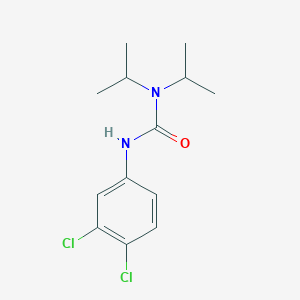
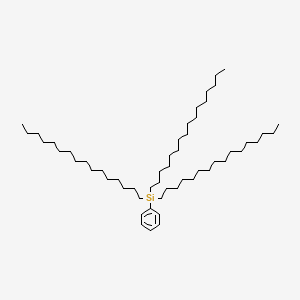
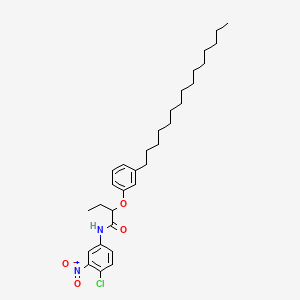
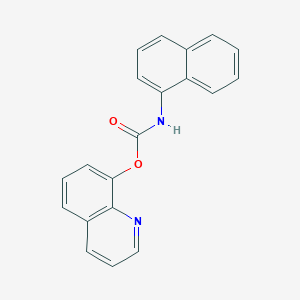

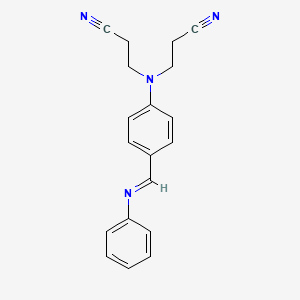
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
